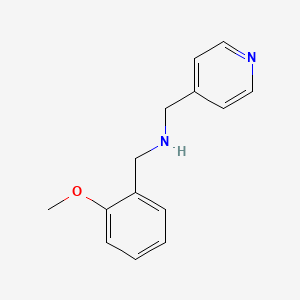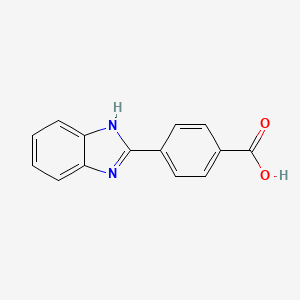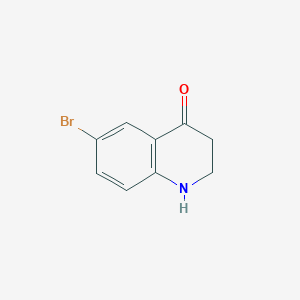![molecular formula C32H16N8OTi B1584013 Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- CAS No. 26201-32-1](/img/no-structure.png)
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-, also known as Titanyl phthalocyanine (TiOPc), is a member of the highly photosensitive phthalocyanine compounds . It is one of the most successful leading materials used in the photocopying industry .
Molecular Structure Analysis
The molecular structure of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- is complex. It has a molecular weight of 576.39 g/mol . The chemical formula is C32H16N8OTi .Physical And Chemical Properties Analysis
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- is a dark purple powder/crystals . It has a melting point of 580.7 °C . It has a maximum absorption at 692 nm in chlorobenzene .Applications De Recherche Scientifique
Electrophotography Sensitization
TiOPc: is a leading material in the photocopying industry due to its high photosensitivity to near-infrared (NIR) light . It serves as a sensitizer in electrophotography, which is crucial for the reproduction of documents and images. The compound’s ability to convert light into electrical charges makes it an integral part of photoreceptors in copiers and laser printers.
Organic Photovoltaics (OPVs)
In the field of renewable energy, TiOPc has been utilized as a light-harvesting dye in OPVs . Its high quantum efficiency for photo carrier generation—nearly 100% in high electric fields—makes it an excellent candidate for converting photons to current, with reported photon to current efficiency (PCE) over 4% .
Organic Light-Emitting Diodes (OLEDs)
TiOPc: is also incorporated into OLED devices. Its strong absorption in the NIR region allows it to serve as an efficient emitter or host material in OLEDs, contributing to the development of displays with high contrast and color quality .
NO2 Detection Sensors
The compound’s sensitivity to NIR light is exploited in sensor technology for the detection of nitrogen dioxide (NO2), a significant air pollutantTiOPc -based sensors offer high sensitivity and selectivity, which are essential for environmental monitoring and industrial applications .
Water Photo-Oxidation
TiOPc: acts as a photo-oxidation agent in water, facilitating the breakdown of water molecules to produce oxygen. This application is particularly relevant in the field of artificial photosynthesis, where the goal is to mimic natural photosynthesis for sustainable energy production .
Photodynamic Therapy
In medical research, TiOPc is explored for its potential use in photodynamic therapy (PDT). PDT involves the use of photosensitizing agents, like TiOPc , that are activated by light to produce reactive oxygen species that can kill cancer cells or pathogens .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- can be achieved through a multi-step process involving the reaction of phthalonitrile with titanium tetrachloride followed by oxidation and complexation reactions.", "Starting Materials": [ "Phthalonitrile", "Titanium tetrachloride", "Pyridine", "Sodium hydroxide", "Hydrogen peroxide", "Dimethylformamide", "Chloroform" ], "Reaction": [ "Step 1: Phthalonitrile is reacted with titanium tetrachloride in the presence of pyridine to form the titanium phthalocyanine intermediate.", "Step 2: The intermediate is then oxidized using hydrogen peroxide and sodium hydroxide to form the oxo-titanium phthalocyanine.", "Step 3: The oxo-titanium phthalocyanine is then complexed with SP-5-12 in dimethylformamide to form the final product, Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-.", "Step 4: The final product is purified using chloroform and characterized using various spectroscopic techniques." ] } | |
Numéro CAS |
26201-32-1 |
Nom du produit |
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- |
Formule moléculaire |
C32H16N8OTi |
Poids moléculaire |
576.4 g/mol |
Nom IUPAC |
2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene;oxotitanium(2+) |
InChI |
InChI=1S/C32H16N8.O.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |
Clé InChI |
SJHHDDDGXWOYOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti+2] |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti+2] |
Autres numéros CAS |
26201-32-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)
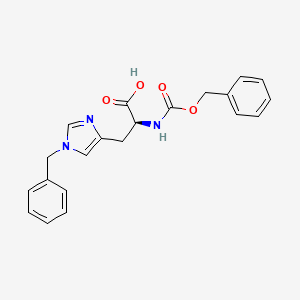
![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)
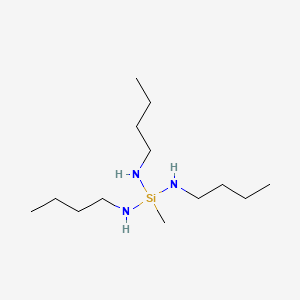
![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)
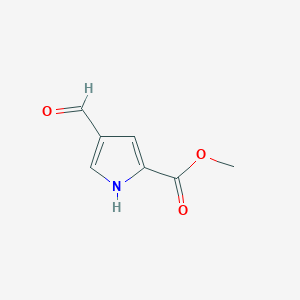
![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)

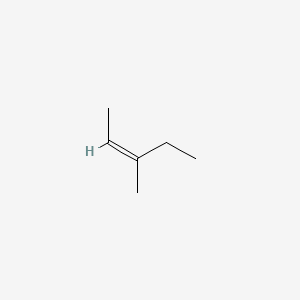
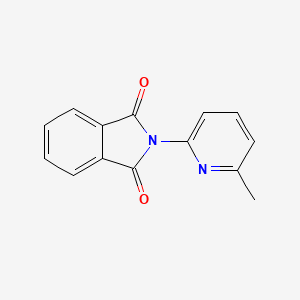
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
